3-Pyrrolidin-1-ium-1-ylbutanoic acid;chloride
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Overview
Description
3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered lactam (a cyclic amide) and is a versatile scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The chloride salt form of this compound enhances its solubility and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride typically involves the reaction of pyrrolidine with butanoic acid derivatives. One common method includes the reaction of pyrrolidine with 3-chlorobutanoic acid under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a strong acid like hydrochloric acid to facilitate the formation of the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the butanoic acid moiety.
Proline: An amino acid with a pyrrolidine ring.
Piperidine: A six-membered analog of pyrrolidine.
Uniqueness
3-Pyrrolidin-1-ium-1-ylbutanoic acid; chloride is unique due to its specific structure, which combines the pyrrolidine ring with a butanoic acid moiety, enhancing its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
3-pyrrolidin-1-ium-1-ylbutanoic acid;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(6-8(10)11)9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFPBIPWPXYVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)[NH+]1CCCC1.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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